molecular formula C23H17ClN4O B11186137 7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11186137
M. Wt: 400.9 g/mol
InChI Key: LMVYYISSLAAUJB-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine family, known for their potential therapeutic applications, particularly as kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 2-chlorobenzylamine with 2-methyl-3-phenylpyrazolo[1,5-a]pyridine-6-carbaldehyde under acidic conditions, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow chemistry to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further explored for their biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C23H17ClN4O

Molecular Weight

400.9 g/mol

IUPAC Name

11-[(2-chlorophenyl)methyl]-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C23H17ClN4O/c1-15-21(16-7-3-2-4-8-16)22-25-13-18-20(28(22)26-15)11-12-27(23(18)29)14-17-9-5-6-10-19(17)24/h2-13H,14H2,1H3

InChI Key

LMVYYISSLAAUJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)CC5=CC=CC=C5Cl

Origin of Product

United States

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